3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Description
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a thiazole ring and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S2/c18-11-7-5-10(6-8-11)13-9-21-17(20-13)15-12-3-1-2-4-14(12)22-16(15)19/h5-9H,1-4,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRORURKMNQXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with a tetrahydrobenzo[b]thiophene derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and benzothiophene moieties exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Case Study 2 : In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria .
Neuropharmacology
The compound has shown promise as a neuropharmacological agent:
- Case Study 3 : In animal models, it was observed to have anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety levels in rodents subjected to stress paradigms .
Trace Amine-Associated Receptor Agonism
Research has highlighted the compound's role as an agonist for trace amine-associated receptors (TAARs):
- Case Study 4 : A study reported that the compound could modulate dopaminergic signaling pathways, suggesting potential applications in treating disorders such as schizophrenia .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics:
- Case Study 5 : The compound was incorporated into organic light-emitting diodes (OLEDs), where it demonstrated efficient charge transport properties and stability under operational conditions .
Data Tables
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the tetrahydrobenzo[b]thiophene moiety.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another derivative with similar antimicrobial and anticancer properties.
Uniqueness
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to the presence of the tetrahydrobenzo[b]thiophene ring, which may contribute to its enhanced biological activity and specificity compared to other similar compounds .
Biological Activity
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring and a bromophenyl group, contributing to its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Its molecular formula is , and it possesses a molecular weight of approximately 373.34 g/mol. The structure includes a tetrahydrobenzo[b]thiophene moiety that enhances its biological activity compared to similar compounds.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has shown significant antibacterial and antifungal activities when tested against various strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
The antimicrobial efficacy of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine was comparable to standard drugs such as norfloxacin (for bacterial infections) and fluconazole (for fungal infections) .
Anticancer Activity
The compound has demonstrated promising anticancer properties against various cancer cell lines. Notably, it exhibits significant activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 15.2 | |
| HeLa | 20.5 |
Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cancer progression, indicating its potential for further development as an anticancer agent .
The molecular mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Gene Expression Modulation: Studies have indicated that treatment with the compound alters the expression levels of genes associated with apoptosis and cell cycle regulation.
Molecular docking studies reveal favorable binding interactions with target proteins, suggesting potential therapeutic applications in both antimicrobial and anticancer contexts .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Thiazole Derivatives: A study evaluated various thiazole derivatives for their antimicrobial properties and found that modifications in the bromophenyl group significantly enhanced activity against resistant strains .
- Benzothiazole Compounds: Research on benzothiazole derivatives has shown promising results in anticancer assays, highlighting the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. Q1: What are the common synthetic routes for preparing 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, and what methodological considerations are critical for yield optimization?
Answer: Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea and α-haloketones under reflux conditions.
- Coupling reactions to attach the 4-bromophenyl group to the thiazole core, often employing Suzuki-Miyaura cross-coupling with palladium catalysts .
- Purification via column chromatography or recrystallization to isolate the final product.
Key considerations: Temperature control (e.g., avoiding decomposition at high temperatures) and pH optimization during intermediate steps to prevent side reactions. Reaction progress should be monitored via TLC or HPLC .
Advanced Synthesis: Addressing Contradictory Yield Data
Q. Q2: How can researchers resolve discrepancies in reported synthetic yields for this compound, particularly when scaling reactions from milligram to gram quantities?
Answer: Contradictions often arise from:
- Solvent purity (e.g., trace water in THF affecting catalyst activity).
- Catalyst loading variations (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
Methodological solutions: - Use Design of Experiments (DoE) to systematically test variables like solvent volume, catalyst ratio, and reaction time.
- Implement in-line spectroscopy (e.g., FTIR or Raman) for real-time monitoring of intermediate formation .
- Validate scalability via kinetic studies to identify rate-limiting steps .
Structural Elucidation and Computational Validation
Q. Q3: What advanced spectroscopic and computational methods are recommended to confirm the stereoelectronic properties of this compound?
Answer:
- X-ray crystallography (as used in similar thiazol-2-amine derivatives) provides definitive bond lengths and angles .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps) and validate NMR chemical shifts .
- Solid-state NMR resolves dynamic disorder in the tetrahydrobenzothiophene ring .
Biological Activity: Mechanistic Insights and Data Contradictions
Q. Q4: How should researchers design experiments to address conflicting reports on this compound’s kinase inhibition efficacy?
Answer:
- Dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell line).
- Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.
- Molecular dynamics (MD) simulations to compare binding modes across isoforms (e.g., JAK2 vs. ABL1) .
- Metabolomic studies to assess intracellular stability and metabolite interference .
Stability and Degradation Pathways
Q. Q5: What methodological approaches are used to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS analysis identifies degradation products (e.g., debromination or thiazole ring oxidation) .
- Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life .
Computational Modeling for Structure-Activity Relationships (SAR)
Q. Q6: How can QSAR models be optimized to predict the bioactivity of derivatives of this compound?
Answer:
- Descriptor selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
- Validation : Use leave-one-out cross-validation and external test sets from public databases (ChEMBL, PubChem) .
- Machine learning : Apply Random Forest or SVM algorithms to handle non-linear SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
